1-(2-Fluorophenyl)-3-phenylthiourea
Overview
Description
1-(2-Fluorophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a phenyl ring and a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-3-phenylthiourea can be synthesized through the reaction of 2-fluoroaniline with phenyl isothiocyanate. The reaction typically occurs in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Fluoroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylthiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea group, which can form hydrogen bonds and coordinate with metal ions. These interactions may influence biological pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-3-(4-methylphenyl)thiourea
- 1-(2-Fluorophenyl)-3-(4-chlorophenyl)thiourea
- 1-(2-Fluorophenyl)-3-(4-nitrophenyl)thiourea
Comparison: 1-(2-Fluorophenyl)-3-phenylthiourea is unique due to the presence of both fluorophenyl and phenyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXHWHWOAYXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387240 | |
Record name | 1-(2-fluorophenyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-13-7 | |
Record name | N-(2-Fluorophenyl)-N′-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62644-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluorophenyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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